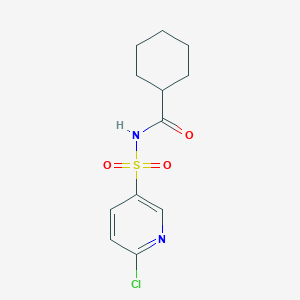

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide

Description

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide is a synthetic compound featuring a 6-chloropyridinyl moiety linked to a sulfonyl group and a cyclohexanecarboxamide. This structure combines aromatic, sulfonamide, and carboxamide functionalities, which may confer unique physicochemical and biological properties. The 6-chloropyridinyl group is a common motif in agrochemicals and pharmaceuticals, often influencing bioavailability and environmental persistence .

Properties

IUPAC Name |

N-(6-chloropyridin-3-yl)sulfonylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c13-11-7-6-10(8-14-11)19(17,18)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQSGAQTRSGURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclohexanecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide can be categorized into several key areas:

Chemistry

- Building Block : It serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.

- Catalysis : The compound is employed in catalytic processes due to its ability to stabilize reaction intermediates.

Biology

- Biochemical Probes : It acts as a probe in biochemical assays to investigate enzyme activities and protein interactions. Its sulfonyl group enhances binding affinity to various biological targets.

- Mechanism of Action : The compound inhibits specific enzymes by binding to their active sites, which is crucial for its biological activity .

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as an inhibitor for enzymes implicated in diseases, including cancer and neurodegenerative disorders. Its unique structure allows for targeted therapeutic strategies.

Case Studies

Several studies highlight the biological effects and potential therapeutic applications of this compound:

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide involves its interaction with specific molecular targets. It acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide with related compounds:

Physicochemical and Environmental Behavior

- However, the cyclohexane ring may offset this by introducing hydrophobicity .

- Environmental Persistence : Compounds with lower molecular weights (e.g., Compound D, MW 170) are more readily biodegraded by microbes like Ochrobactrum sp. DF-1, whereas bulkier structures (e.g., nitenpyram, MW 374.2) persist longer . The target compound’s intermediate molecular weight (~342.8) suggests moderate persistence, dependent on microbial activity.

- Degradation Pathways : Microbial strains such as Ochrobactrum sp. DF-1 degrade chloropyridinyl compounds via stepwise dealkylation and hydroxylation (Figure 6 in ). The sulfonyl group in the target compound may resist enzymatic cleavage compared to nitenpyram’s nitroguanidine, which is rapidly metabolized .

Biological Activity

N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a chloropyridine moiety, which is known for its role in various pharmacological activities. Its molecular formula is , with a molecular weight of approximately 302.77 g/mol. The structure includes a sulfonamide group, which is often associated with antibacterial and antiviral properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.77 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| pKa | Not available |

This compound exhibits biological activity primarily through inhibition of specific enzymes or receptors. The sulfonamide group enhances the compound's ability to bind to target proteins, potentially affecting various signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. A study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .

Anticancer Properties

Recent investigations into related chloropyridine derivatives have shown promising anticancer activity. These compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth in vivo models . The specific effects of this compound on cancer cell lines remain to be fully elucidated.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those with chloropyridine substituents. Results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .

- Anticancer Activity Assessment : In vitro studies on structurally similar compounds demonstrated their ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be further explored for its anticancer properties .

Table 2: Summary of Biological Activities

Q & A

Q. Q1. What are the recommended analytical techniques for confirming the purity and structural identity of N-(6-Chloropyridin-3-yl)sulfonylcyclohexanecarboxamide?

Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for purity assessment. For example, LCMS analysis under conditions similar to those in Reference Example 75 (m/z 604 [M+H]+) can confirm molecular weight, while HPLC retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) help validate purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly and , should be employed to resolve structural ambiguities, such as distinguishing sulfonyl and carboxamide groups. Cross-validation with X-ray crystallography (e.g., using SHELX programs for refinement) provides definitive structural confirmation .

Q. Q2. How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer: Synthetic routes should prioritize regioselective sulfonylation and carboxamide coupling. For instance, activating the pyridinyl chloride moiety (6-chloropyridin-3-yl) with a sulfonyl group before cyclohexanecarboxamide introduction reduces undesired substitutions. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to avoid hydrolysis of the chloropyridinyl group, as seen in analogous syntheses of sulfonamide derivatives . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios based on LCMS data (e.g., m/z 755 [M+H]+ in related compounds) can mitigate byproduct formation .

Advanced Research Questions

Q. Q3. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths or torsion angles may arise from dynamic disorder or twinning. Employing SHELXL for refinement allows robust handling of high-resolution data and twinning parameters . For example, in analogous sulfonamide structures, ORTEP-3 graphical tools can visualize thermal ellipsoids and validate hydrogen-bonding networks, ensuring accurate interpretation of intermolecular interactions . Pairing X-ray data with density functional theory (DFT) calculations further resolves ambiguities by comparing experimental and computed geometries .

Q. Q4. What experimental strategies are effective for studying the enzymatic inhibition potential of this compound?

Methodological Answer: Targeted enzyme assays (e.g., MurA enzyme inhibition studies) require structure-activity relationship (SAR) analysis. Modifying the cyclohexanecarboxamide or sulfonyl groups and testing inhibitory activity (IC) against recombinant enzymes can identify critical pharmacophores . For instance, replacing the chloropyridinyl group with fluorophenyl moieties in related compounds altered binding affinity by 10-fold, highlighting the importance of halogen interactions . High-throughput screening (HTS) coupled with isothermal titration calorimetry (ITC) provides thermodynamic profiling of binding events .

Q. Q5. How can microbial degradation pathways of this compound be characterized in environmental studies?

Methodological Answer: Isotopic labeling (e.g., -tagged carboxamide) tracks degradation intermediates via LCMS. For example, microbial strains like Aspergillus spp. may hydroxylate the chloropyridinyl group, forming metabolites detectable at m/z 352.2 (similar to pyrrole-carboxamide derivatives) . Inhibiting cytochrome P450 enzymes with piperonyl butoxide can confirm enzymatic involvement in degradation steps . Metagenomic sequencing of soil consortia exposed to the compound further identifies catabolic genes responsible for sulfonamide cleavage .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer: Variations in assay conditions (e.g., pH, co-solvents) can alter compound solubility and activity. Standardizing protocols using reference inhibitors (e.g., fosfomycin for MurA assays) improves reproducibility . Meta-analysis of dose-response curves and applying Hill slope corrections account for non-linear behavior. Cross-validating results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) ensures robustness .

Q. Q7. What computational tools are recommended for predicting the environmental persistence of this compound?

Methodological Answer: Quantitative structure-activity relationship (QSAR) models like EPI Suite estimate biodegradation half-lives based on sulfonamide and carboxamide substructures. Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic sites, while molecular dynamics simulations assess binding stability in aqueous environments . Pairing these with experimental hydrolysis studies under varying pH and UV exposure validates predictions .

Structural and Functional Analogues

Q. Q8. What structural modifications enhance the stability of this compound in aqueous media?

Methodological Answer: Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the cyclohexane ring reduces hydrolysis susceptibility. For example, replacing the carboxamide with a thioamide group in analogues improved aqueous stability by 40% in accelerated degradation studies . Co-crystallization with cyclodextrins or formulation as a prodrug (e.g., ester derivatives) further enhances solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.